3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-(4-chlorobenzyl)-6-(3-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative with demonstrated relevance in antiviral research, particularly against Chikungunya virus (CHIKV). This compound belongs to the 3-aryl-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one class, which targets the viral nsP1 protein—a critical enzyme in the alphavirus RNA capping machinery . Its structure features a 4-chlorobenzyl group at the 3-position and a 3-fluorobenzyl group at the 6-position, substitutions hypothesized to enhance binding affinity and selectivity for nsP1 through electronic and steric effects.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c19-14-6-4-12(5-7-14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-2-1-3-15(20)8-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKASTCCJEYYMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure
The compound features a fluorine atom on the benzamide moiety, which may enhance its binding affinity to biological targets. The presence of a pyrrolidine ring and a carbonyl group contributes to its potential reactivity and biological activity.
Pharmacological Research
Anticancer Activity : Research indicates that compounds similar to 2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide exhibit promising anticancer properties. The compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.
Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest it may modulate pathways involved in neurodegenerative diseases. Preliminary studies could explore its role in protecting neuronal cells from oxidative stress and apoptosis.
Biochemical Studies
Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP is a strategic target in cancer therapy, particularly in tumors with defective DNA repair pathways.
| Enzyme | Inhibition Type | Potential Applications |
|---|---|---|
| PARP | Competitive | Cancer therapy |
| Kinases | Noncompetitive | Signal transduction modulation |
Synthetic Chemistry
The synthesis of 2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide involves multi-step reactions that can be optimized for yield and purity. Its synthesis provides insights into the development of new methodologies for creating complex organic molecules.
Case Study 1: Antitumor Activity
A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotection
In vitro studies showed that compounds with structural similarities protected neuronal cells from glutamate-induced toxicity. This suggests potential applications in treating conditions like Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidinone Derivatives
Key Observations :
- Halogen Effects: The target compound’s 4-chloro and 3-fluoro substituents may improve nsP1 binding compared to non-halogenated analogs like MADTP-314, as halogens often enhance electrostatic interactions and metabolic stability.
- Oxadiazole Derivatives : Compounds in and replace the 6-benzyl group with an oxadiazole ring, introducing heteroatoms that could modulate solubility or hydrogen-bonding capacity.
- Resistance Profiles : Substitutions at the 3-position (e.g., acetylphenyl in MADTP-314) correlate with resistance mutations (e.g., P34S in nsP1), suggesting this region critically interacts with the viral target .
Table 2: Antiviral Activity and Resistance Data
Key Findings :
- nsP1 Specificity: The triazolopyrimidinone scaffold selectively disrupts nsP1’s methyltransferase activity, critical for viral RNA stability and replication .
- Resistance Mutations : The P34S mutation in nsP1 reduces compound efficacy, underscoring the importance of the 3-aryl substituent in maintaining target engagement .
- Fluorine Impact : The 3-fluorobenzyl group in the target compound may enhance membrane permeability due to fluorine’s electronegativity and small atomic radius, though direct evidence is needed.
Q & A
Q. What are the standard synthetic routes for this triazolopyrimidine derivative, and what key reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including:
- Triazolo-pyrimidine core formation : Cyclization of precursors like substituted benzyl hydrazines with pyrimidine intermediates under acidic or basic conditions.
- Functionalization : Introduction of 4-chlorobenzyl and 3-fluorobenzyl groups via alkylation or nucleophilic substitution. Key parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (60–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion.
- HPLC-MS : Validates purity (>95%) and molecular weight.
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., triazole-pyrimidine dihedral angles) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
Contradictions in yield data often arise from:
- Solvent polarity : Higher-polarity solvents (e.g., DMSO) improve intermediate solubility but may hinder cyclization.
- Catalyst loading : Excess K₂CO₃ can lead to side reactions; titrating base equivalents improves selectivity.
- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes decomposition of heat-sensitive intermediates .
Q. How do structural modifications (e.g., halogen substituents) impact bioactivity, and how can conflicting data be reconciled?
- Electron-withdrawing effects : The 4-Cl and 3-F substituents enhance electrophilicity, improving target binding (e.g., kinase inhibition).
- Data contradictions : Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH affecting protonation states) or cell-line variability. Cross-validation using orthogonal assays (e.g., SPR vs. enzymatic assays) is recommended .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular docking : Models interactions with ATP-binding pockets (e.g., kinases) using software like AutoDock Vina.
- QSAR modeling : Correlates substituent electronegativity (Cl/F) with activity trends. Example: Fluorine’s inductive effect increases hydrophobic interactions, validated by MD simulations .
Data Contradiction Analysis
| Issue | Potential Causes | Resolution Strategies |
|---|---|---|
| Variable enzymatic IC₅₀ | Assay buffer composition (e.g., Mg²⁺ concentration affecting cofactor binding) | Standardize buffer conditions; include positive controls (e.g., staurosporine) . |
| Divergent cytotoxicity | Cell membrane permeability differences (e.g., logP variations due to benzyl groups) | Measure intracellular compound levels via LC-MS; modify substituents to optimize logP . |
Methodological Recommendations
- Synthetic Protocol Refinement : Use design of experiments (DoE) to map parameter interactions (e.g., solvent vs. temperature) .
- Bioactivity Validation : Pair high-throughput screening with mechanistic studies (e.g., Western blotting for target modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
